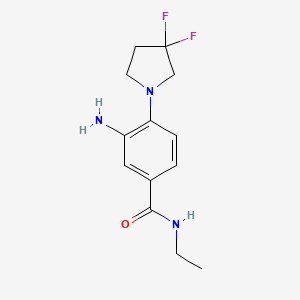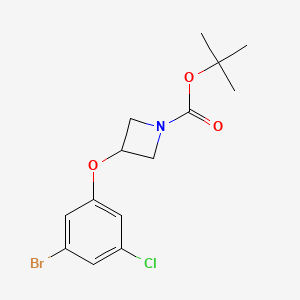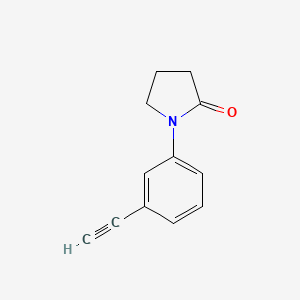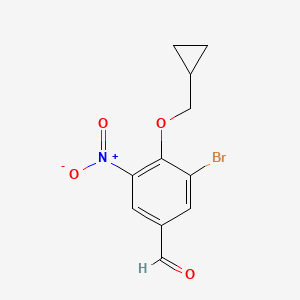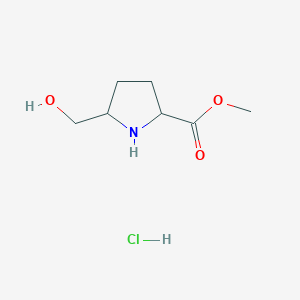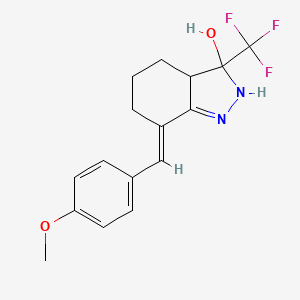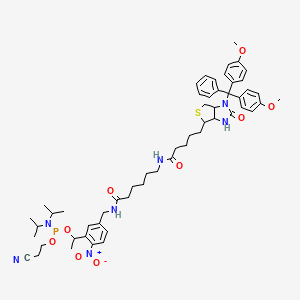![molecular formula C19H20FN B13723467 1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine CAS No. 887574-96-1](/img/structure/B13723467.png)
1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine is a synthetic organic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an allyl group and a fluorophenyl group attached to the azepine ring
Vorbereitungsmethoden
The synthesis of 1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzylamine with an appropriate allylating agent under basic conditions to form the desired product. The reaction typically proceeds through nucleophilic substitution, where the nitrogen atom of the benzylamine attacks the allylating agent, resulting in the formation of the allyl group on the nitrogen atom.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the allyl group or other substituents on the azepine ring.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound’s unique chemical properties can be exploited in industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine can be compared with other similar compounds, such as:
1-N-Allyl-3-(4-chlorophenyl)-benzo[4,5]-azepine: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
1-N-Allyl-3-(4-bromophenyl)-benzo[4,5]-azepine: The presence of a bromine atom can influence the compound’s reactivity and interactions.
1-N-Allyl-3-(4-methylphenyl)-benzo[4,5]-azepine: The methyl group may affect the compound’s steric and electronic properties.
Eigenschaften
CAS-Nummer |
887574-96-1 |
|---|---|
Molekularformel |
C19H20FN |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C19H20FN/c1-2-12-21-13-11-15-5-3-4-6-18(15)19(14-21)16-7-9-17(20)10-8-16/h2-10,19H,1,11-14H2 |
InChI-Schlüssel |
RZFIOBLYUUYDRE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1CCC2=CC=CC=C2C(C1)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluoro-phenylmethanesulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13723388.png)

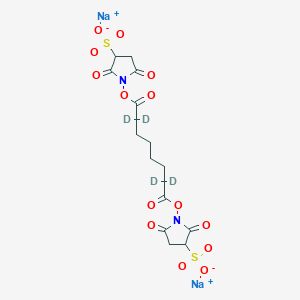
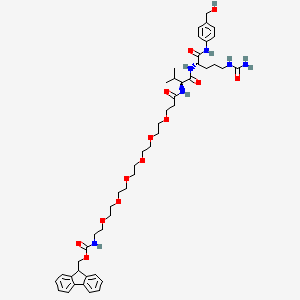
![4-Amino-2-[1-(methylsulfonyl)-4-pyrazolyl]pyrimidine](/img/structure/B13723416.png)
